4-(1,3-Dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione
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Overview
Description
4-(1,3-Dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione is an organic compound characterized by its unique structure, which includes a dithiepan ring and furan groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione typically involves multi-step organic reactions. Common starting materials might include furan derivatives and dithiepan precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve agents such as lithium aluminum hydride.
Substitution: The furan rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in organic synthesis.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 4-(1,3-Dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The pathways involved might be related to its chemical reactivity and ability to form stable complexes with target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione: shares similarities with other dithiepan and furan-containing compounds.
Unique Features: Its unique structure and reactivity profile distinguish it from other compounds, making it valuable for specific applications.
List of Similar Compounds
- This compound
- This compound derivatives
- Other dithiepan and furan-based compounds
Properties
Molecular Formula |
C20H18O4S2 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(1E,6E)-4-(1,3-dithiepan-2-ylidene)-1,7-bis(furan-2-yl)hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C20H18O4S2/c21-17(9-7-15-5-3-11-23-15)19(20-25-13-1-2-14-26-20)18(22)10-8-16-6-4-12-24-16/h3-12H,1-2,13-14H2/b9-7+,10-8+ |
InChI Key |
BEMNMKSGKDIJNR-FIFLTTCUSA-N |
Isomeric SMILES |
C1CSC(=C(C(=O)/C=C/C2=CC=CO2)C(=O)/C=C/C3=CC=CO3)SCC1 |
Canonical SMILES |
C1CCSC(=C(C(=O)C=CC2=CC=CO2)C(=O)C=CC3=CC=CO3)SC1 |
Origin of Product |
United States |
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